eNOS Inhibitory Activity: Direct Bioactivity Differentiation of the 4-Nitro Regioisomer
The target compound (2,5-dichloro-4-nitrobenzoic acid) exhibits measurable inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC₅₀ of 180 nM when assayed in insect SF9 cells expressing the recombinant human enzyme after 1 hour of incubation [1]. This bioactivity directly addresses the core procurement question: the 4-nitro substitution pattern is the structural determinant conferring this enzyme–ligand interaction. Notably, a comprehensive literature search reveals no reported eNOS inhibition data for the closely related 3-nitro positional isomer (2,5-dichloro-3-nitrobenzoic acid, CAS 88-86-8), establishing functional non-equivalence between these structurally analogous compounds in the context of nitric oxide synthase pharmacology. For researchers developing eNOS-targeted probes or exploring nitroaromatic–NOS interactions, the 4-nitro regioisomer provides a validated starting point with quantitative affinity data, whereas the 3-nitro isomer would require de novo screening with uncertain outcomes.
| Evidence Dimension | Human endothelial nitric oxide synthase (eNOS) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 180 nM |
| Comparator Or Baseline | 2,5-Dichloro-3-nitrobenzoic acid (CAS 88-86-8) – eNOS inhibition not reported |
| Quantified Difference | Measurable 180 nM activity versus absence of reported eNOS data |
| Conditions | Recombinant human eNOS expressed in insect SF9 cells; 1 h incubation |
Why This Matters
This provides a quantitative, target-specific activity benchmark for the 4-nitro isomer that the 3-nitro isomer lacks, enabling evidence-based selection for eNOS-focused research programs without the need for preliminary screening.
- [1] BindingDB. BDBM50372207 CHEMBL272708: 2,5-Dichloro-4-nitrobenzoic acid eNOS inhibition IC₅₀ = 180 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207 View Source
